molecular formula C15H12O5 B14467711 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- CAS No. 65417-39-2

9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy-

Cat. No.: B14467711
CAS No.: 65417-39-2
M. Wt: 272.25 g/mol
InChI Key: QRZSRGUYEIXKQV-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- typically involves the condensation of salicylic acid with a phenol derivative. This reaction can be carried out using zinc chloride in phosphoryl chloride as the dehydrating agent . Another method involves the use of aryl aldehydes with phenol derivatives under similar conditions . These methods provide a straightforward approach to obtaining the xanthone core structure.

Industrial Production Methods

Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy-, often employs optimized versions of the classical synthetic routes. These methods are scaled up to ensure high yield and purity, utilizing advanced techniques such as microwave heating to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetic acid to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of xanthone derivatives .

Scientific Research Applications

9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65417-39-2

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

2-hydroxy-3,4-dimethoxyxanthen-9-one

InChI

InChI=1S/C15H12O5/c1-18-14-10(16)7-9-12(17)8-5-3-4-6-11(8)20-13(9)15(14)19-2/h3-7,16H,1-2H3

InChI Key

QRZSRGUYEIXKQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1OC)OC3=CC=CC=C3C2=O)O

Origin of Product

United States

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